molecular formula C12H12N2S B14430098 4,4'-Sulfanediylbis(3-methylpyridine) CAS No. 78285-58-2

4,4'-Sulfanediylbis(3-methylpyridine)

Katalognummer: B14430098
CAS-Nummer: 78285-58-2
Molekulargewicht: 216.30 g/mol
InChI-Schlüssel: BCQODAPXLTXVEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-Sulfanediylbis(3-methylpyridine) is an organic compound that features a sulfur atom bridging two 3-methylpyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Sulfanediylbis(3-methylpyridine) typically involves the coupling of two 3-methylpyridine molecules through a sulfur linkage. One common method is the reaction of 3-methylpyridine with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds as follows:

2C6H7N+SCl2C12H12N2S+2HCl2 \, \text{C}_6\text{H}_7\text{N} + \text{SCl}_2 \rightarrow \text{C}_{12}\text{H}_{12}\text{N}_2\text{S} + 2 \, \text{HCl} 2C6​H7​N+SCl2​→C12​H12​N2​S+2HCl

Industrial Production Methods

Industrial production of 4,4’-Sulfanediylbis(3-methylpyridine) may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Sulfanediylbis(3-methylpyridine) can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the sulfur linkage, yielding two 3-methylpyridine molecules.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: 3-Methylpyridine.

    Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

4,4’-Sulfanediylbis(3-methylpyridine) has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,4’-Sulfanediylbis(3-methylpyridine) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfur linkage and pyridine rings can participate in various molecular interactions, influencing the compound’s overall effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methylpyridine: A precursor to 4,4’-Sulfanediylbis(3-methylpyridine) with similar structural features.

    4,4’-Bipyridine: Another compound with two pyridine rings but without the sulfur linkage.

    Sulfur-bridged heterocycles: Compounds with similar sulfur linkages but different heterocyclic rings.

Uniqueness

4,4’-Sulfanediylbis(3-methylpyridine) is unique due to the presence of the sulfur bridge, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

78285-58-2

Molekularformel

C12H12N2S

Molekulargewicht

216.30 g/mol

IUPAC-Name

3-methyl-4-(3-methylpyridin-4-yl)sulfanylpyridine

InChI

InChI=1S/C12H12N2S/c1-9-7-13-5-3-11(9)15-12-4-6-14-8-10(12)2/h3-8H,1-2H3

InChI-Schlüssel

BCQODAPXLTXVEH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CN=C1)SC2=C(C=NC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.